molecular formula C11H9NO4 B8593734 2-(Oxetan-3-yloxy)isoindoline-1,3-dione

2-(Oxetan-3-yloxy)isoindoline-1,3-dione

Cat. No.: B8593734
M. Wt: 219.19 g/mol
InChI Key: CUUDWYPILYYJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxetan-3-yloxy)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(oxetan-3-yloxy)isoindole-1,3-dione

InChI

InChI=1S/C11H9NO4/c13-10-8-3-1-2-4-9(8)11(14)12(10)16-7-5-15-6-7/h1-4,7H,5-6H2

InChI Key

CUUDWYPILYYJDI-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of oxetan-3-ol (1.0 g, 13.50 mmol) were added triphenylphosphine (4.25 g, 16.20 mmol) and 2-hydroxyisoindoline-1,3-dione (2.42 g, 14.85 mmol). After stirring at rt for 10 min, (E)-diisopropyl diazene-1,2-dicarboxylate (3.28 g, 16.20 mmol) was added. After stirring at 30° C. overnight, the reaction mixture was quenched with NH4Cl (aq), extracted with EtOAc, washed with NH4Cl (aq), dried over Na2SO4, filtered and concentrated in vacuo to give the crude product, which was purified with column chromatography on silica gel (gradient hexanes:EtOAc) to give a colorless oil 2-(oxetan-3-yloxy)isoindoline-1,3-dione (400 mg, 6%). LCMS (method B): [MH]+=220, tR=1.67 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two

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